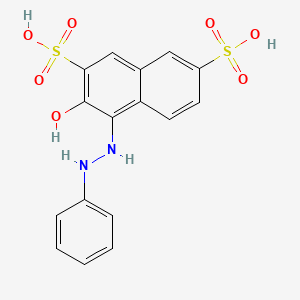
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its naphthalene backbone, which is substituted with hydroxy, phenylhydrazinyl, and disulfonic acid groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxy and disulfonic acid groups are introduced through sulfonation and hydroxylation reactions. The phenylhydrazinyl group is then added via a coupling reaction with phenylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes, followed by purification steps to ensure high purity. The coupling reaction with phenylhydrazine is optimized for yield and efficiency, often using catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The phenylhydrazinyl group can be reduced to form hydrazines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and related derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to receptors, and intercalate with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid disodium salt
- 3-Hydroxynaphthalene-2,7-disulfonic acid disodium salt
- Hydroxynaphthol blue
Uniqueness
3-Hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid is unique due to the presence of the phenylhydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
95065-13-7 |
|---|---|
Molecular Formula |
C16H14N2O7S2 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
3-hydroxy-4-(2-phenylhydrazinyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H14N2O7S2/c19-16-14(27(23,24)25)9-10-8-12(26(20,21)22)6-7-13(10)15(16)18-17-11-4-2-1-3-5-11/h1-9,17-19H,(H,20,21,22)(H,23,24,25) |
InChI Key |
SLXWVIYALUTSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)
![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
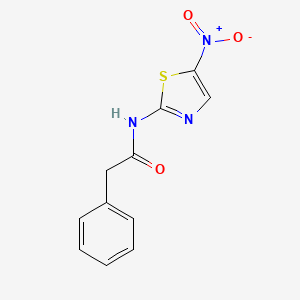

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
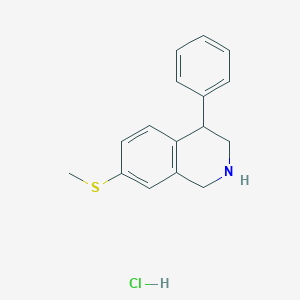
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
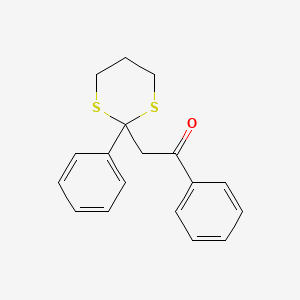
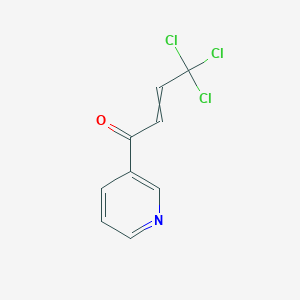
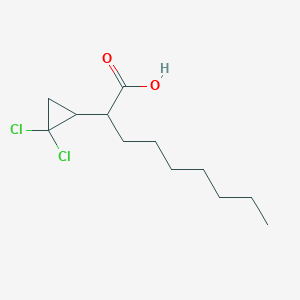
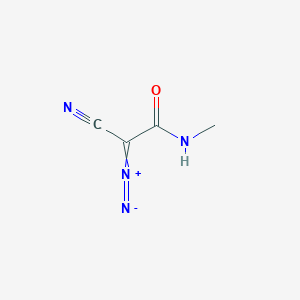
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
